molecular formula C11H8F3NO4 B1372060 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid CAS No. 1197669-20-7

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B1372060
CAS No.: 1197669-20-7
M. Wt: 275.18 g/mol
InChI Key: LCWVRLZLXCGRJM-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound that features a benzoxazole ring fused with a trifluoromethyl group and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the condensation of 2-aminophenol with trifluoroacetic acid derivatives under controlled conditions. One common method includes the use of a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the cyclization reaction, forming the benzoxazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts, such as metal-organic frameworks or nanocatalysts, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-oxobutanoic acid, while reduction of the benzoxazole ring can produce 3-(1,3-Dihydrobenzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the combination of the benzoxazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in various fields of research .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO4/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWVRLZLXCGRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 2
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 3
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 4
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 5
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 6
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

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